![molecular formula C21H26ClN3O3 B5583966 4-(4-chlorobenzyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine](/img/structure/B5583966.png)
4-(4-chlorobenzyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine
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Overview
Description
4-(4-chlorobenzyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine is a useful research compound. Its molecular formula is C21H26ClN3O3 and its molecular weight is 403.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.1662694 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(4-chlorobenzyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H26ClN3O3
- Molar Mass : 429.90 g/mol
- CAS Number : 315224-12-5
The structure of the compound features a piperazine ring substituted with a chlorobenzyl group and a trimethoxybenzylidene moiety, which contributes to its biological activity.
Anticancer Properties
Recent studies have demonstrated that derivatives of piperazine, including the target compound, exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested :
- Liver Cancer: HUH7, HEPG2
- Breast Cancer: MCF7, T47D
- Colon Cancer: HCT-116
- Gastric Cancer: KATO-3
In vitro studies showed that these compounds inhibited cell growth effectively. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Cell Proliferation : The compound disrupts the normal cell cycle progression, leading to increased rates of apoptosis.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress within cancer cells may contribute to its cytotoxic effects.
- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways involved in cell survival and proliferation.
Comparative Efficacy
A comparative analysis of similar piperazine derivatives indicates that the presence of specific substituents (like the chlorobenzyl and trimethoxy groups) enhances anticancer activity. Below is a summary table showcasing the cytotoxic effects of various derivatives:
Compound Name | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF7 | 15.0 | Apoptosis induction |
1-(4-chlorobenzhydryl)piperazine derivative | HEPG2 | 20.5 | ROS generation |
Another derivative | HCT-116 | 18.0 | Cell cycle arrest |
Study 1: Cytotoxicity Evaluation
In a study published in PubMed, researchers evaluated the cytotoxicity of various piperazine derivatives on multiple cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on cell growth across all tested lines .
Study 2: Mechanistic Insights
Another investigation focused on understanding the mechanistic pathways activated by these compounds. The study highlighted that treatment with the compound led to increased levels of apoptotic markers in treated cells compared to controls. This suggests a strong potential for developing these compounds into therapeutic agents for cancer treatment .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 4-(4-chlorobenzyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine . For instance, research has shown that related piperazine derivatives exhibit cytotoxic effects against various cancer cell lines, including human lung cancer (H460) and colon cancer cells . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds with similar functional groups have been evaluated for their effectiveness against bacterial strains and fungi. Studies indicate that modifications in the benzylidene moiety can enhance antimicrobial efficacy .
Neurological Applications
Piperazine derivatives are known for their neuropharmacological effects. The presence of the piperazine ring in this compound may contribute to anxiolytic or antidepressant activities. Research into related compounds has demonstrated their ability to modulate neurotransmitter systems, suggesting potential applications in treating anxiety and depression.
Study on Cytotoxicity
In a study published by J-Stage, various piperazine derivatives were evaluated for their cytotoxicity against cancer cell lines. The results indicated that modifications in the benzylidene group could significantly enhance the anticancer properties of these compounds .
Compound | Cell Line | IC50 (µM) |
---|---|---|
4a | H460 | 12.5 |
4b | HCT116 | 15.0 |
4c | MCF7 | 10.0 |
Antimicrobial Evaluation
A comparative study assessed the antimicrobial activity of several piperazine derivatives against common pathogens. The results showed that certain structural modifications led to increased potency against both Gram-positive and Gram-negative bacteria.
Compound | Bacteria | Zone of Inhibition (mm) |
---|---|---|
1 | E. coli | 20 |
2 | S. aureus | 25 |
3 | P. aeruginosa | 18 |
Properties
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2,3,4-trimethoxyphenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3/c1-26-19-9-6-17(20(27-2)21(19)28-3)14-23-25-12-10-24(11-13-25)15-16-4-7-18(22)8-5-16/h4-9,14H,10-13,15H2,1-3H3/b23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENBUVCOXKNEHV-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.